![molecular formula C43H61NO3PPdS- B13386862 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane is a complex organometallic compound. It is primarily used in various catalytic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a palladium center coordinated with biphenyl and phosphane ligands, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane typically involves the following steps:
Ligand Preparation: The biphenyl and phosphane ligands are synthesized separately through standard organic synthesis techniques.
Complex Formation: The ligands are then reacted with a palladium precursor, such as palladium chloride, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center.
Reduction: Reduction reactions can also occur, often facilitated by hydrogen or hydride donors.
Substitution: The biphenyl and phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or sodium borohydride are typical reducing agents.
Substitution: Ligand exchange reactions often use phosphines or amines as substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(II) complexes, while reduction could produce palladium(0) species.
Applications De Recherche Scientifique
Chemistry
Catalysis: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Material Science: Applied in the production of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Utilized in processes for the removal of pollutants and waste treatment.
Mécanisme D'action
The compound exerts its effects primarily through its palladium center, which facilitates various catalytic processes. The mechanism typically involves:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-carbon bond.
Transmetalation: An organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium-carbon bonds are cleaved, forming the desired product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- XantPhos Pd G3
Uniqueness
Compared to similar compounds, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane offers:
- Enhanced Stability : Due to its unique ligand structure.
- Higher Reactivity : Facilitates a broader range of catalytic reactions.
- Versatility : Applicable in various fields, from organic synthesis to material science.
Propriétés
Formule moléculaire |
C43H61NO3PPdS- |
|---|---|
Poids moléculaire |
809.4 g/mol |
Nom IUPAC |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clé InChI |
TZIPMNVQKVJRIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
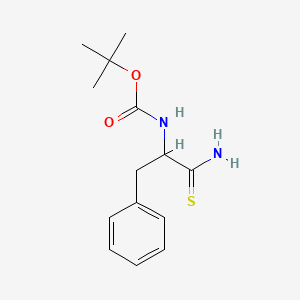

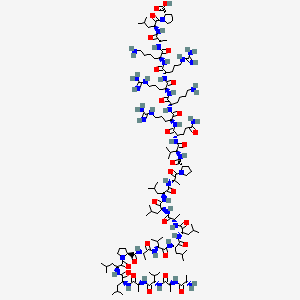
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
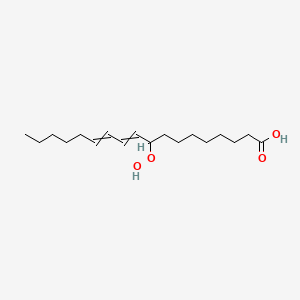
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
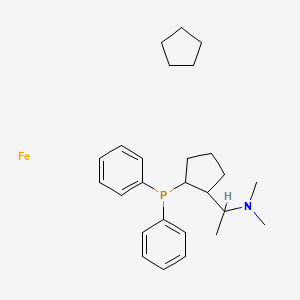
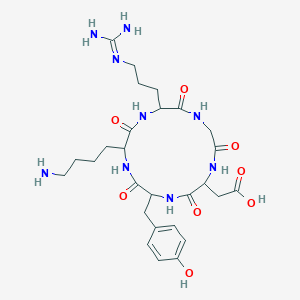
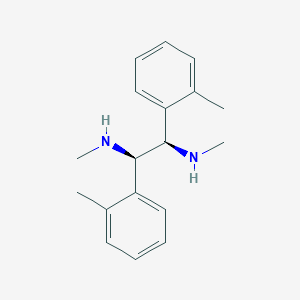
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)

![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
